molecular formula C10H21N3OSi B13938692 (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine

Cat. No.: B13938692
M. Wt: 227.38 g/mol
InChI Key: VHDJUZDZWKEQCP-UHFFFAOYSA-N
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Description

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is a compound that features an imidazole ring substituted with a methanamine group and a trimethylsilyl-ethoxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with 1H-imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sensitive trimethylsilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of imidazole derivatives with substituted functional groups.

Scientific Research Applications

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl-ethoxy-methyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21N3OSi

Molecular Weight

227.38 g/mol

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]methanamine

InChI

InChI=1S/C10H21N3OSi/c1-15(2,3)5-4-14-9-13-7-10(6-11)12-8-13/h7-8H,4-6,9,11H2,1-3H3

InChI Key

VHDJUZDZWKEQCP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)CN

Origin of Product

United States

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